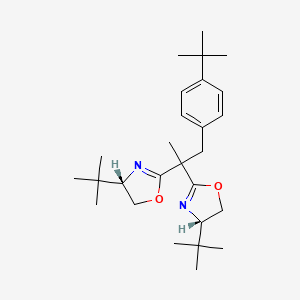![molecular formula C15H13BBrNO4S B12942171 Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]- CAS No. 289503-26-0](/img/structure/B12942171.png)
Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both bromine and boronic acid functional groups makes it a versatile intermediate in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 1-tosyl-1H-indole, undergoes bromination at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new C-N or C-S bonds.
Common Reagents and Conditions
Palladium catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products
Biaryl derivatives: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted indoles: Formed through nucleophilic substitution of the bromine atom
Wissenschaftliche Forschungsanwendungen
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds, including anticancer and antimicrobial agents.
Material Science: Utilized in the preparation of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Employed in the study of biological pathways and molecular interactions due to its ability to form stable complexes with various biomolecules.
Wirkmechanismus
The mechanism of action of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid in chemical reactions involves the following steps:
Activation: The boronic acid group is activated by a base, forming a boronate anion.
Transmetalation: The boronate anion undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex.
Reductive Elimination: The palladium-boron complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromo-1H-indol-3-yl)boronic acid: Lacks the tosyl group, making it less versatile in certain synthetic applications.
(1-Tosyl-1H-indol-3-yl)boronic acid: Lacks the bromine atom, limiting its use in substitution reactions.
(6-Bromo-1H-indol-3-yl)boronic acid pinacol ester: A boronic ester derivative, which is more stable but less reactive than the boronic acid.
Uniqueness
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid is unique due to the presence of both bromine and boronic acid functional groups, allowing it to participate in a wide range of chemical reactions. The tosyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
289503-26-0 |
|---|---|
Molekularformel |
C15H13BBrNO4S |
Molekulargewicht |
394.1 g/mol |
IUPAC-Name |
[6-bromo-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid |
InChI |
InChI=1S/C15H13BBrNO4S/c1-10-2-5-12(6-3-10)23(21,22)18-9-14(16(19)20)13-7-4-11(17)8-15(13)18/h2-9,19-20H,1H3 |
InChI-Schlüssel |
CAVKNPOIZLDLLJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(C2=C1C=CC(=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)




![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12942126.png)

![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)

![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)




